2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound with a complex structure It consists of a methoxyphenyl group and a methyl-nitrophenyl group connected by an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:
Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methyl-5-nitrophenylamine.
Acylation: The nitro-substituted amine is then acylated with 2-methoxyphenylacetyl chloride under basic conditions to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and acylation reactions. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: The nitro group in 2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).
Major Products
Reduction: The major product is 2-(2-methoxyphenyl)-N-(2-methyl-5-aminophenyl)acetamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-methoxyphenyl)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which affects its reactivity and biological activity.
2-(2-methoxyphenyl)-N-(2-nitrophenyl)acetamide: Lacks the methyl group, which influences its steric properties and interactions.
Uniqueness
2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the presence of both the methoxy and nitro groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-(2-methyl-5-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-7-8-13(18(20)21)10-14(11)17-16(19)9-12-5-3-4-6-15(12)22-2/h3-8,10H,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNOZAUSDHJKOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.